2-(6-bromopyridazin-3-yl)propan-2-ol
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Overview
Description
2-(6-Bromopyridazin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10BrNO. It is a colorless to yellow-brown liquid or solid, depending on the conditions. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridazin-3-yl)propan-2-ol typically involves the bromination of pyridazine derivatives followed by a reaction with propan-2-ol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridazin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyridazinylpropan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(6-Bromopyridazin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-bromopyridazin-3-yl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)propan-2-ol: Similar in structure but with a different position of the bromine atom.
2-(6-Chloropyridazin-3-yl)propan-2-ol: Similar structure with chlorine instead of bromine.
2-(6-Fluoropyridazin-3-yl)propan-2-ol: Similar structure with fluorine instead of bromine.
Uniqueness
2-(6-Bromopyridazin-3-yl)propan-2-ol is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and specific biological studies .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-bromopyridazin-3-yl)propan-2-ol involves the conversion of 6-bromopyridazine to the corresponding aldehyde, followed by a Grignard reaction with propargyl alcohol and subsequent reduction of the resulting alkyne.", "Starting Materials": [ "6-bromopyridazine", "magnesium", "propargyl alcohol", "diethyl ether", "tetrahydrofuran", "sodium borohydride", "acetic acid", "water" ], "Reaction": [ "1. Conversion of 6-bromopyridazine to 6-bromopyridazin-3-carbaldehyde using a modified Vilsmeier-Haack reaction with DMF and POCl3.", "2. Preparation of propargylmagnesium bromide by reacting propargyl alcohol with magnesium in diethyl ether or tetrahydrofuran.", "3. Addition of 6-bromopyridazin-3-carbaldehyde to propargylmagnesium bromide to form the corresponding alkyne.", "4. Reduction of the alkyne using sodium borohydride in acetic acid and water to yield 2-(6-bromopyridazin-3-yl)prop-2-yn-1-ol.", "5. Conversion of the propargylic alcohol to the desired product, 2-(6-bromopyridazin-3-yl)propan-2-ol, by hydrogenation over a palladium catalyst." ] } | |
CAS No. |
1303968-01-5 |
Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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